N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
This compound features a 5,6,7,8-tetrahydronaphthalene core substituted with a sulfonamide group at position 2. The ethyl linker connects two thiophene moieties: one thiophen-2-yl group and a thiophene-2-sulfonyl group. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs provide insights into possible applications, such as antibacterial, anti-inflammatory, or central nervous system (CNS) modulation .
Properties
IUPAC Name |
N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S4/c22-28(23,20-8-4-12-27-20)19(18-7-3-11-26-18)14-21-29(24,25)17-10-9-15-5-1-2-6-16(15)13-17/h3-4,7-13,19,21H,1-2,5-6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQFPYBSQYYADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
For the sulfonamide group, sulfonyl chlorides are often reacted with amines in the presence of a base to form the sulfonamide linkage. The final step involves coupling the thiophene derivatives with the tetrahydronaphthalene moiety under controlled conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene rings may also interact with various biological pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound is distinguished by its dual thiophene-sulfonyl groups, which may enhance sulfur-mediated interactions compared to single-thiophene analogs .
- Unlike Rotigotine, which has CNS activity due to its hydroxyl and amine groups, the sulfonamide moiety in the target compound may favor different biological targets, such as carbonic anhydrases or tyrosine kinases .
Pharmacological and Functional Insights
Table 2: Reported Activities of Structural Analogs
Implications for the Target Compound :
- The presence of dual thiophene-sulfonyl groups may synergize antibacterial effects, as seen in thiophene-modified quinolones .
Biological Activity
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound notable for its unique structural features that may contribute to its biological activity. The compound incorporates multiple thiophene rings and a sulfonamide functional group, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a composition rich in carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of thiophene rings enhances its aromatic character and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 896349-72-7 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The sulfonamide group can inhibit various enzymes or receptors, while the thiophene rings may enhance binding affinity to biological targets. This dual action could lead to significant therapeutic effects.
Anticancer Properties
Research has shown that compounds with similar structures exhibit anticancer properties. For instance, studies on related thiophene derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of DNA synthesis and induction of apoptotic pathways.
Case Study: Anticancer Activity Evaluation
A study evaluating the anticancer efficacy of thiophene-based compounds involved using the MTT assay on human breast adenocarcinoma cell line (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like cisplatin .
Antimicrobial Activity
Thiophene derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have shown promising results against various bacterial strains.
Example: Antimicrobial Efficacy
In vitro studies have demonstrated that certain thiophene derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.
Anticholinesterase Activity
Research indicates that some derivatives of this compound may possess anticholinesterase activity, which is beneficial in treating conditions like Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Table: Summary of Biological Activities
Q & A
Q. Q1. What are the critical steps for synthesizing N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how can reaction conditions be optimized for high yields?
Methodological Answer: The synthesis typically involves:
Sulfonylation: Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a thiophene-containing ethylamine derivative under anhydrous conditions.
Coupling: Using coupling agents (e.g., carbodiimides) to form the sulfonamide bond, with temperature control (0–5°C) to minimize side reactions.
Purification: Column chromatography with gradients of ethyl acetate/hexane (v/v 1:3 to 1:1) to isolate the product .
Optimization strategies:
- Solvent choice: Dichloromethane or THF improves solubility of intermediates .
- Catalysts: Palladium-based catalysts enhance coupling efficiency in thiophene-containing systems .
- Yield monitoring: Use HPLC or TLC with UV visualization to track reaction progress .
Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR (¹H/¹³C):
- Thiophene protons appear as doublets at δ 6.8–7.2 ppm (²J coupling ~3.5 Hz) .
- Sulfonamide NH protons show broad singlets at δ 4.5–5.0 ppm (temperature-sensitive) .
- IR: Strong sulfonyl S=O stretches at 1150–1350 cm⁻¹ confirm sulfonamide formation .
- Mass Spectrometry (HRMS): Molecular ion peaks [M+H]⁺ with accurate mass (±0.001 Da) validate molecular formula .
- X-ray Crystallography: Resolves stereochemistry at the ethyl-thiophene junction (if crystalline) .
Advanced Research Questions
Q. Q3. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s enzyme inhibition mechanism, and what experimental validation is required?
Methodological Answer:
- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, matrix metalloproteinases) .
- DFT Calculations:
- Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., sulfonamide’s electrophilic sulfur) .
- Calculate electrostatic potential maps to predict nucleophilic attack regions .
- Docking Studies (AutoDock Vina):
- Use PDB structures (e.g., 1RMZ for carbonic anhydrase) to simulate binding affinities (ΔG ≤ −8 kcal/mol suggests strong inhibition) .
- Validation:
- Enzyme assays: Measure IC₅₀ values via fluorometric or colorimetric kits (e.g., CAII inhibition assay) .
- SAR Studies: Modify thiophene substituents and correlate with activity trends .
Q. Q4. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
Methodological Answer:
- Source Analysis:
- Compare assay conditions: Variability in pH (7.4 vs. 6.5) or ionic strength alters sulfonamide ionization and binding .
- Check purity: Contaminants (e.g., unreacted sulfonyl chloride) may skew results; validate via HPLC (>95% purity) .
- Standardized Protocols:
- Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1% v/v) .
- Replicate key studies with independent synthesis batches to isolate batch-specific anomalies .
Q. Q5. What strategies improve the compound’s metabolic stability in preclinical studies without compromising target affinity?
Methodological Answer:
- Structural Modifications:
- Thiophene ring halogenation: Introduce fluorine at C3/C5 positions to block CYP450-mediated oxidation .
- Sulfonamide bioisosteres: Replace sulfonyl with trifluoromethanesulfonyl to reduce renal clearance .
- In Vitro Assays:
- Microsomal stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Plasma protein binding: Use equilibrium dialysis to assess unbound fraction (target >10% for efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
